molecular formula C7H8O3 B13835451 Methyl 1-formylcyclobut-2-ene-1-carboxylate

Methyl 1-formylcyclobut-2-ene-1-carboxylate

Cat. No.: B13835451
M. Wt: 140.14 g/mol
InChI Key: UBFSFHLYXPBLSU-UHFFFAOYSA-N
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Description

Methyl 1-formylcyclobut-2-ene-1-carboxylate is an organic compound with the molecular formula C7H8O3. It is a derivative of cyclobutene, featuring both a formyl group and a carboxylate ester group. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-formylcyclobut-2-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutene with formylating agents and subsequent esterification. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or crystallization are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-formylcyclobut-2-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 1-formylcyclobut-2-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and formyl groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-formylcyclobut-2-ene-1-carboxylate involves its reactivity with various biological and chemical targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of reactive intermediates that interact with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl cyclobut-1-ene-1-carboxylate
  • Methyl cyclobut-2-ene-1-carboxylate

Uniqueness

Methyl 1-formylcyclobut-2-ene-1-carboxylate is unique due to the presence of both a formyl group and an ester group on the cyclobutene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one functional group.

Properties

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

methyl 1-formylcyclobut-2-ene-1-carboxylate

InChI

InChI=1S/C7H8O3/c1-10-6(9)7(5-8)3-2-4-7/h2-3,5H,4H2,1H3

InChI Key

UBFSFHLYXPBLSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC=C1)C=O

Origin of Product

United States

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